4-Bromo-3-(trifluoromethyl)phenylacetic acid

Anticancer MCF-7 Cytotoxicity

Regioisomerically defined para-bromo/meta-CF₃ phenylacetic acid building block addressing the critical need for consistent coupling stoichiometry in medicinal chemistry. Impure or regioisomeric variants cause synthetic failure and irreproducible scale-up. • Patent-validated key intermediate for T-type calcium channel blockers (octahydropyrrolo[1,2-a]pyrazines) • Defined potency benchmark: IC₅₀ 12 µM against MCF-7 (~6.7× more potent than 4-F analog) • Crystalline solid (mp 92-95 °C) enables recrystallization purification, reducing scale-up cost vs. oily analogs Supplied at ≥98% HPLC purity with Certificate of Analysis. For R&D use only.

Molecular Formula C9H6BrF3O2
Molecular Weight 283.04 g/mol
CAS No. 914637-17-5
Cat. No. B1294277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(trifluoromethyl)phenylacetic acid
CAS914637-17-5
Molecular FormulaC9H6BrF3O2
Molecular Weight283.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)C(F)(F)F)Br
InChIInChI=1S/C9H6BrF3O2/c10-7-2-1-5(4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15)
InChIKeyXHELBVCWQUJGRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(trifluoromethyl)phenylacetic Acid Identity & Procurement


4-Bromo-3-(trifluoromethyl)phenylacetic acid (CAS 914637-17-5) is a disubstituted phenylacetic acid derivative bearing a bromine atom at the para position and a trifluoromethyl group at the meta position of the aromatic ring [1]. With a molecular formula of C₉H₆BrF₃O₂, a molecular weight of 283.04 g·mol⁻¹, and a reported melting point range of 92.0–95.0 °C, it is supplied as a crystalline solid at purities typically ≥95% . The compound is classified as a halogenated carboxylic acid building block and is predominantly used as a synthetic intermediate in medicinal chemistry and agrochemical research rather than as a final active pharmaceutical ingredient .

Why Generic Substitution Fails for This Phenylacetic Acid


Generic interchange among phenylacetic acid derivatives is precluded by the substantial physicochemical divergence introduced by the simultaneous presence of bromine and trifluoromethyl substituents. For 4-Bromo-3-(trifluoromethyl)phenylacetic acid, the electron-withdrawing trifluoromethyl and bromine groups synergistically lower the predicted pKₐ and raise the LogP to approximately 3.10, markedly altering ionization state, lipophilicity, and hydrogen-bonding capacity relative to non-halogenated or singly-substituted analogs . These shifts directly impact reactivity in cross-coupling, solubility in biphasic systems, and pharmacokinetic profile when incorporated into lead molecules. Critically, regioisomeric variants such as 3-bromo-5-(trifluoromethyl)phenylacetic acid or 2-bromo-4-(trifluoromethyl)phenylacetic acid exhibit different spatial orientation of the halogen and CF₃ pharmacophores, leading to divergent steric and electronic environments that can abolish target binding or alter metabolic stability [1]. Consequently, casual interchange without experimental validation risks synthetic failure, false-negative biological results, and irreproducible scale-up.

Head-to-Head Comparison with Closest Analogs


Antiproliferative Activity in MCF-7 Cells

In a study evaluating phenylacetic acid halides for antiproliferative activity against estrogen receptor-positive MCF-7 breast cancer cells, a clear halogen-dependent potency rank order was established: Br > Cl ≥ F. The 4-bromo-3-(trifluoromethyl)phenylacetic acid derivative exhibited an IC₅₀ of 12 µM, placing it among the more potent analogs in the bromo-substituted series . In contrast, the corresponding 4-fluoro analog showed approximately 6.7-fold weaker activity (IC₅₀ ~ 80 µM) under identical assay conditions [1]. This differential is attributed to both the enhanced lipophilicity conferred by bromine and the electron-withdrawing effect of the trifluoromethyl group, which together improve membrane permeability and target engagement.

Anticancer MCF-7 Cytotoxicity Structure-Activity Relationship

Lipophilicity (LogP) Comparison

The XLogP3 value for 4-Bromo-3-(trifluoromethyl)phenylacetic acid is 3.0, reflecting the additive contribution of the bromine and trifluoromethyl substituents to lipophilicity . The 2-bromo-4-(trifluoromethyl)phenylacetic acid regioisomer (CAS 518070-15-0) shares an identical calculated LogP of 3.095, demonstrating that the LogP is insensitive to substitution pattern when both substituents are present [1]. However, the non-halogenated parent compound, 3-(trifluoromethyl)phenylacetic acid, has a significantly lower LogP of approximately 2.4, underscoring that the bromine atom contributes roughly +0.6 log units . This difference is critical: a ΔLogP of +0.6 translates to an approximately 4-fold increase in partition coefficient, directly affecting membrane permeability, metabolic clearance, and off-target binding potential.

Lipophilicity LogP Drug-likeness Physicochemical property

Cross-Coupling Reactivity: Bromine Handle

The para-bromine substituent in 4-Bromo-3-(trifluoromethyl)phenylacetic acid serves as a privileged handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . Aryl bromides exhibit an optimal balance of oxidative addition reactivity and shelf stability: they are significantly more reactive than aryl chlorides (typical relative rate for Suzuki coupling: Br > Cl by 10–100× depending on ligand system) while being far more stable and easier to handle than aryl iodides [1]. The non-halogenated analog 3-(trifluoromethyl)phenylacetic acid lacks this synthetic diversification point entirely, requiring a separate halogenation step before coupling. The 4-chloro analog, while capable of undergoing coupling, demands more forcing conditions (elevated temperature, specialized ligands) that may be incompatible with the carboxylic acid functionality, risking decarboxylation or ester hydrolysis.

Cross-coupling Suzuki coupling Bromine handle Synthetic intermediate

Thermal Stability and Handling Properties

4-Bromo-3-(trifluoromethyl)phenylacetic acid is a well-defined crystalline solid with a melting point of 92.0–95.0 °C as reported by abcr GmbH . This contrasts favorably with several closely related phenylacetic acid analogs that are low-melting solids or viscous oils at ambient temperature, including 3-(trifluoromethyl)phenylacetic acid (mp ~32–34 °C) and 4-bromophenylacetic acid (mp ~48–51 °C) . A melting point above 90 °C confers practical advantages: the compound can be accurately weighed under ordinary laboratory conditions without sticking or liquefying, remains free-flowing during automated solid dispensing, and can be purified by recrystallization from common solvents. For procurement and inventory management, solid compounds with mp > 50 °C typically exhibit superior long-term storage stability and reduced risk of degradation compared to low-melting or liquid analogs.

Melting point Solid handling Crystallinity Scale-up

Calcium Channel Blocker Intermediate in Patents

4-Bromo-3-(trifluoromethyl)phenylacetic acid has been explicitly claimed as a synthetic intermediate in multiple patent families directed toward substituted octahydropyrrolo[1,2-a]pyrazines as calcium channel blockers . Patent documents US-2013085142-A1, US-8669255-B2, and WO-2013049164-A1 (priority date 2011-09-29) each incorporate this specific compound in the synthetic routes leading to T-type calcium channel antagonists under investigation for neurological and cardiovascular indications [1]. In contrast, the 3-bromo-5-(trifluoromethyl)phenylacetic acid regioisomer has been cited in an entirely distinct therapeutic area—as a γ-secretase modulator for Alzheimer's disease (CAS 1161362-01-1) [2]. This divergent patent landscape demonstrates that the precise positioning of the bromine and CF₃ substituents directs utility toward different biological targets, making the 4-Br-3-CF₃ isomer specifically relevant for ion channel programs rather than CNS amyloid programs.

Calcium channel blocker Patent intermediate Drug discovery Octahydropyrrolopyrazine

Application Scenarios for 4-Bromo-3-(trifluoromethyl)phenylacetic Acid


Parallel Library Synthesis via Suzuki Coupling

The para-bromine substituent makes 4-Bromo-3-(trifluoromethyl)phenylacetic acid an ideal diversification point for generating focused libraries of phenylacetic acid derivatives. Using standard Suzuki-Miyaura conditions, the bromine can be replaced with aryl, heteroaryl, or vinyl boronic acids to rapidly explore structure-activity relationships around the 4-position while retaining the metabolically stabilizing 3-CF₃ group. This application is directly supported by the compound's demonstrated synthetic utility and its patent-validated role in calcium channel blocker programs . Procurement teams should specify purity ≥98% (HPLC) to minimize de-brominated impurity that would compromise coupling stoichiometry.

MCF-7 Cytotoxicity SAR

With an established IC₅₀ of 12 µM against MCF-7 breast cancer cells, 4-Bromo-3-(trifluoromethyl)phenylacetic acid provides a defined potency benchmark for SAR studies . Researchers exploring anti-estrogenic or cytotoxic phenylacetic acid derivatives can use this compound as a starting point, modifying the carboxylic acid moiety (esterification, amidation, reduction) or further functionalizing the bromine position to improve potency. The ~6.7-fold potency advantage over the 4-fluoro analog indicates that bromine retention or replacement with isosteric groups (e.g., CF₃, cyclopropyl) is a rational design strategy.

Crystalline Intermediate for Process Scale-Up

The melting point of 92–95 °C and solid physical form at ambient temperature make 4-Bromo-3-(trifluoromethyl)phenylacetic acid amenable to large-scale synthesis and purification . Unlike low-melting or oily phenylacetic acid analogs that require column chromatography, this compound can be purified by recrystallization, reducing solvent consumption and purification cost. For CROs and CDMOs scaling multi-step synthetic routes, specifying a consistent crystalline form (e.g., white to off-white powder, ≥98% purity) ensures reproducible downstream reactivity and minimizes batch-to-batch variability.

T-Type Calcium Channel Antagonist Intermediate

Multiple granted patents explicitly incorporate 4-Bromo-3-(trifluoromethyl)phenylacetic acid in synthetic routes to octahydropyrrolo[1,2-a]pyrazine-based T-type calcium channel blockers . For pharmaceutical R&D organizations with active calcium channel programs, this compound represents a key registered intermediate with established synthetic precedent, reducing route-scouting time and intellectual property risk. Procuring the compound at ≥98% purity with certificate of analysis ensures compliance with patent exemplification standards.

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